5-Amino-2-fluorophenol
Overview
Description
5-Amino-2-fluorophenol: is an organic compound with the molecular formula C6H6FNO . It is a derivative of phenol, where the hydroxyl group is substituted at the second position and an amino group is substituted at the fifth position, with a fluorine atom attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluorophenol can be achieved through several methods. One common approach involves the diazotization of 5-amino-2-fluoroaniline followed by hydrolysis. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the double esterification of amino groups and phenolic hydroxyl groups, followed by Fries rearrangement under the conditions of aluminum chloride and sodium chloride. This method offers relatively mild reaction conditions and a good yield .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Amino-2-fluorophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It is used in the development of pharmaceutical compounds and has shown promise in various therapeutic applications .
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in the manufacturing of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2-fluorophenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The fluorine atom in the molecule can enhance its binding affinity to target proteins, thereby modulating their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
- 4-Fluoro-3-hydroxyaniline
- 2-Fluoro-4-aminophenol
- 5-Fluoro-2-hydroxyaniline
Comparison: 5-Amino-2-fluorophenol is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring, along with the presence of a fluorine atom. This unique structure imparts distinct chemical and physical properties, such as increased reactivity and binding affinity, compared to other similar compounds .
Properties
IUPAC Name |
5-amino-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYICHLOAMMXKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627238 | |
Record name | 5-Amino-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100367-48-4 | |
Record name | 5-Amino-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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